1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone
Description
1-((4aR,7aR)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone (CAS: 220505-47-5) is a bicyclic amine derivative featuring a fused pyrrolidine-pyridine (pyrrolo[3,4-b]pyridine) core with an acetyl substituent. Its molecular formula is C₉H₁₆N₂O (MW: 168.24 g/mol), and its stereochemistry (4aR,7aR) is critical for its conformational stability and interactions in synthetic or biological systems . The compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics and central nervous system (CNS) drugs, due to its rigid bicyclic structure and nitrogen-rich scaffold .
Propriétés
IUPAC Name |
1-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7(12)11-5-8-3-2-4-10-9(8)6-11/h8-10H,2-6H2,1H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSQXLWKABIKHW-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCNC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CCCN[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone typically involves a multistep process. One common method includes:
Starting from a pyridine derivative, the molecule undergoes a series of hydrogenation reactions to form the hexahydro-1H-pyrrolo[3,4-b]pyridine core.
Functionalization of this core with appropriate reagents such as acetyl chloride can lead to the ethanone substituent.
Reaction conditions often include controlled temperatures (ranging from -10°C to room temperature), inert atmospheres (e.g., nitrogen or argon), and specific catalysts like palladium or platinum for hydrogenation steps.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using similar synthetic routes. Optimizations might include continuous flow reactors for better control of reaction conditions and increased yield. Cost-effective catalysts and greener solvents could also be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone can undergo various types of chemical reactions:
Oxidation: : It can be oxidized to form corresponding carbonyl derivatives.
Reduction: : Hydrogenation can lead to more reduced states, altering its functionality.
Substitution: : Functional groups on the pyrrolo-pyridine core can be substituted with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Sodium borohydride (NaBH₄), Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution Reagents: : Halogens (Cl₂, Br₂), organolithium reagents (R-Li)
Major Products
The products of these reactions vary based on the conditions and reagents used, often resulting in derivatives with modified functional groups that retain the core bicyclic structure.
Applications De Recherche Scientifique
1-((4AR,7aR)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)ethanone finds applications across several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: : Studied for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine: : Explored for therapeutic applications, including its role as a precursor to pharmacologically active compounds.
Industry: : Employed in material science for the development of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is linked to its chemical structure:
Molecular Targets: : It may interact with enzyme active sites or cellular receptors, influencing biological pathways.
Pathways Involved: : Depending on its substitution pattern, it might modulate neurotransmission, signal transduction, or metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Moxifloxacin Hydrochloride and Quinolone Derivatives
Moxifloxacin hydrochloride (CAS: 186826-86-8) incorporates the hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl moiety as part of a fluoroquinolone antibiotic. Key differences include:
- Molecular Complexity: Moxifloxacin features a quinoline core with additional substituents (cyclopropyl, fluoro, methoxy, carboxylic acid) that confer broad-spectrum antibacterial activity .
- Bioactivity : While the target compound is a synthetic intermediate, moxifloxacin inhibits bacterial DNA gyrase and topoisomerase IV, with a molecular weight of 437.90 g/mol (including HCl) .
Table 1: Structural and Functional Comparison
Emraclidine (CVL-231)
Emraclidine (CAS: N/A) shares the pyrrolo[3,4-b]pyridine core but is substituted with 2,4-dimethyl and trifluoromethylpyridinyl-azetidine groups. Key distinctions:
- Bioactivity : Emraclidine acts as a muscarinic M4 receptor positive allosteric modulator for CNS disorders, unlike the target compound’s lack of direct therapeutic use .
- Substituent Impact : The dimethyl and trifluoromethyl groups enhance blood-brain barrier penetration and receptor specificity .
Boc-Protected Pyrrolopyridine Derivatives
rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (CAS: 1330763-74-0) highlights the role of protective groups:
- Synthetic Utility : The tert-butyloxycarbonyl (Boc) group stabilizes the amine during synthesis, contrasting with the acetyl group in the target compound .
- Reactivity : Boc protection reduces nucleophilicity, requiring deprotection for further functionalization .
Oxadiazole-Based Ethanone Derivatives
1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones (e.g., compounds 2a–e from ) share the ethanone group but differ in core structure:
- Bioactivity: Para-substituted derivatives (e.g., 2a, 2b) exhibit antibacterial activity against S. aureus and P. aeruginosa, attributed to electron-withdrawing groups enhancing membrane penetration .
- Structural Contrast : The oxadiazole ring replaces the pyrrolopyridine system, demonstrating scaffold versatility in antimicrobial design .
Pyrrolo[3,4-d]pyrimidine Derivatives
Ethanone,1-(2,4-diamino-5,7-dihydro-7-methyl-6H-pyrrolo[3,4-d]pyrimidin-6-yl)- (CAS: 1854-51-9) exemplifies structural analogs with altered heterocyclic systems:
Key Research Findings and Trends
- Stereochemistry : The (4aR,7aR) configuration in the target compound ensures optimal spatial orientation for synthetic coupling reactions, as seen in moxifloxacin intermediates .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in oxadiazoles and quinolones, while alkyl/acetyl groups favor intermediate stability .
- Therapeutic Versatility : The pyrrolopyridine scaffold is adaptable, enabling applications in antibiotics (moxifloxacin), CNS drugs (Emraclidine), and antiviral agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
